5-Iodo-3-methylhexa-2,4-dien-1-ol
Description
5-Iodo-3-methylhexa-2,4-dien-1-ol is a halogenated dienol characterized by a conjugated diene system (C2–C4), a hydroxyl group at the terminal carbon (C1), a methyl substituent at C3, and an iodine atom at C5. This unique structure confers distinct physicochemical properties, such as enhanced molecular polarizability due to the iodine atom and steric effects from the methyl group.
Properties
CAS No. |
206998-22-3 |
|---|---|
Molecular Formula |
C7H11IO |
Molecular Weight |
238.07 g/mol |
IUPAC Name |
5-iodo-3-methylhexa-2,4-dien-1-ol |
InChI |
InChI=1S/C7H11IO/c1-6(3-4-9)5-7(2)8/h3,5,9H,4H2,1-2H3 |
InChI Key |
AKNQZUWKJFDHDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)C=C(C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-methylhexa-2,4-dien-1-ol typically involves the iodination of 3-methylhexa-2,4-dien-1-ol. This can be achieved through the reaction of 3-methylhexa-2,4-dien-1-ol with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3-methylhexa-2,4-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of 3-methylhexa-2,4-dien-1-ol.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Formation of 3-methylhexa-2,4-dienal or 3-methylhexa-2,4-dienoic acid.
Reduction: Formation of 3-methylhexa-2,4-dien-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Iodo-3-methylhexa-2,4-dien-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-3-methylhexa-2,4-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the conjugated diene system play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 5-Iodo-3-methylhexa-2,4-dien-1-ol | C₇H₁₁IO | 226.07 | Iodo (C5), methyl (C3) |
| Deca-2,4-dien-1-ol | C₁₀H₁₈O | 154.25 | None |
| (E,E)-Hepta-2,4-dien-1-ol | C₇H₁₂O | 112.17 | None |
| 5-Methyl-1-phenyl-3-tosylhexa-3,4-dien-1-ol | C₂₀H₂₂O₃S | 342.45 | Tosyl (C3), phenyl (C1), methyl (C5) |
| Nona-2,4-dien-1-ol | C₉H₁₆O | 140.23 | None |
Physical and Chemical Properties
- Molecular Weight and Polarity: The iodine atom in this compound significantly increases its molecular weight (226.07 g/mol) compared to non-halogenated analogs like hepta-2,4-dien-1-ol (112.17 g/mol).
- Stability: Iodo compounds are generally less stable under UV light compared to chloro or non-halogenated derivatives, necessitating storage in dark conditions.
- Acidity: The hydroxyl group’s acidity is influenced by conjugation with the diene system. Substituents like iodine (electron-withdrawing) may slightly increase acidity compared to non-halogenated dienols .
Research Findings and Limitations
Current literature lacks direct experimental data on this compound, necessitating extrapolation from structural analogs. For instance, the synthesis of 5-methyl-1-phenyl-3-tosylhexa-3,4-dien-1-ol () suggests that radical-mediated allenylation could be adapted for the target compound, albeit with modifications to accommodate iodine’s reactivity . Comparative stability studies and spectroscopic data (e.g., NMR, IR) for halogenated dienols remain gaps in existing research.
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